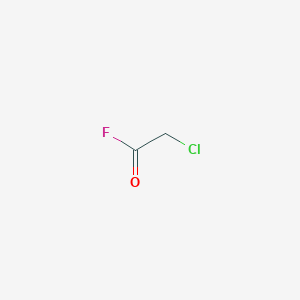

2-chloroacetyl Fluoride

Vue d'ensemble

Description

2-chloroacetyl Fluoride is a chemical compound with the molecular formula C2H2ClFO . It’s also known as Fluoroacetyl chloride .

Synthesis Analysis

In 1948, William E. Truce of Purdue University described a synthesis of fluoroacetyl chloride, which is similar to 2-chloroacetyl Fluoride. In this synthesis, he reacted sodium fluoroacetate with phosphorus pentachloride to obtain the desired compound . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis

The molecular structure of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the far infrared spectrum of gaseous chloroacetyl fluoride has been recorded at a resolution of 0.10 cm−1 in the 350 to 35 cm−1 region .Chemical Reactions Analysis

A halogenation reaction occurs when one or more fluorine, chlorine, bromine, or iodine atoms replace hydrogen atoms in an organic compound . The order of reactivity is fluorine > chlorine > bromine > iodine . Fluorine is especially aggressive and can react violently with organic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Mécanisme D'action

Target of Action

2-Chloroacetyl Fluoride, also known as Chloroacetyl Fluoride, is a bifunctional compound . It is primarily used as a building block in organic synthesis It is known to be used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .

Mode of Action

The mode of action of 2-Chloroacetyl Fluoride involves its bifunctional nature. One end of the molecule, the acyl chloride, easily forms esters and amides . The other end of the molecule can form other linkages, such as with amines . This allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis .

Biochemical Pathways

Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .

Pharmacokinetics

Its molecular weight is 96488 , which may influence its absorption and distribution

Result of Action

The result of 2-Chloroacetyl Fluoride’s action is the formation of various organic compounds through its role as a building block in organic synthesis . The specific molecular and cellular effects would depend on the compounds it is used to synthesize .

Action Environment

The action of 2-Chloroacetyl Fluoride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, it should be stored in a cool, dry, and well-ventilated area , suggesting that temperature and humidity may also influence its stability and efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUAOYZMFRWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416017 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359-14-8 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

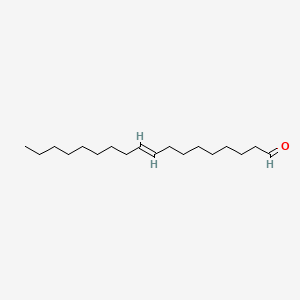

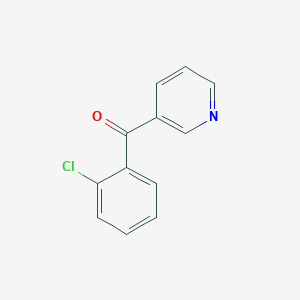

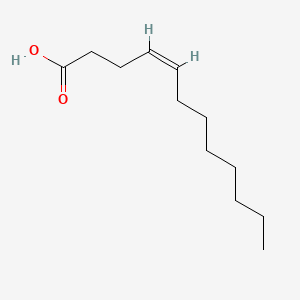

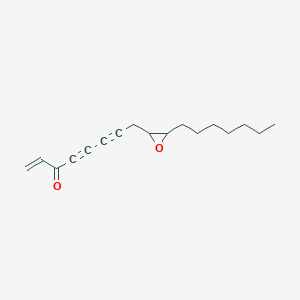

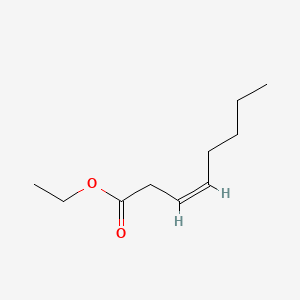

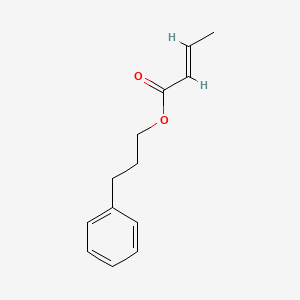

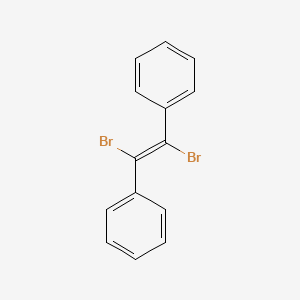

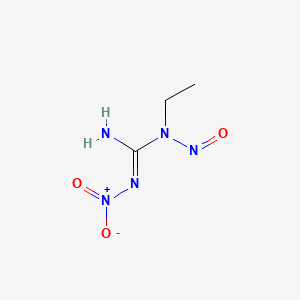

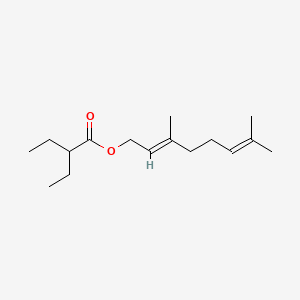

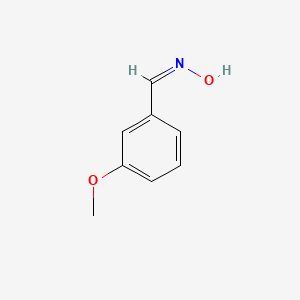

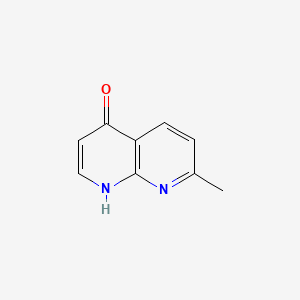

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.